
Sinapyl p-coumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sinapyl p-coumarate is a conjugate of sinapyl alcohol and p-coumaric acid. It is a significant component in the lignin biosynthesis pathway, particularly in grasses. This compound plays a crucial role in the formation and structural integrity of lignin, a complex polymer found in the cell walls of plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sinapyl p-coumarate can be synthesized through the esterification of sinapyl alcohol with p-coumaric acid. This reaction typically requires a catalyst, such as a strong acid or base, and is conducted under controlled temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of biotechnological approaches. Genetic engineering techniques are employed to express specific enzymes, such as p-coumarate monolignol transferase, in plants. These enzymes facilitate the conjugation of sinapyl alcohol and p-coumaric acid within the plant tissues .
Analyse Chemischer Reaktionen
Types of Reactions: Sinapyl p-coumarate undergoes various chemical reactions, including:
Radical Coupling: The radical intermediates formed during oxidation can undergo coupling reactions, contributing to the polymerization of lignin.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used in the oxidation of this compound.
Catalysts: Peroxidases are essential catalysts in the radical coupling reactions.
Major Products: The primary products of these reactions are complex lignin polymers, which are integral to the structural integrity of plant cell walls .
Wissenschaftliche Forschungsanwendungen
Sinapyl p-coumarate has diverse applications in scientific research:
Wirkmechanismus
Sinapyl p-coumarate acts as a radical transfer agent in lignin formation. The p-coumarate moiety efficiently transfers its unpaired electron to sinapyl alcohol, facilitating the radical coupling reactions necessary for lignin polymerization. This mechanism ensures the efficient incorporation of sinapyl alcohol into the growing lignin polymer .
Vergleich Mit ähnlichen Verbindungen
Coniferyl p-coumarate: Another monolignol conjugate involved in lignin biosynthesis.
Sinapyl ferulate: Similar in structure and function, but with ferulic acid instead of p-coumaric acid.
Uniqueness: Sinapyl p-coumarate is unique due to its specific role in grasses, where it acts as a radical shuttle, optimizing the radical coupling of sinapyl alcohol into lignin. This property distinguishes it from other monolignol conjugates .
Eigenschaften
CAS-Nummer |
186023-58-5 |
|---|---|
Molekularformel |
C20H20O6 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H20O6/c1-24-17-12-15(13-18(25-2)20(17)23)4-3-11-26-19(22)10-7-14-5-8-16(21)9-6-14/h3-10,12-13,21,23H,11H2,1-2H3/b4-3+,10-7+ |
InChI-Schlüssel |
OHILCANPGNXJLQ-YZQQHVNFSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/COC(=O)/C=C/C2=CC=C(C=C2)O |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C=CCOC(=O)C=CC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate](/img/structure/B14154728.png)
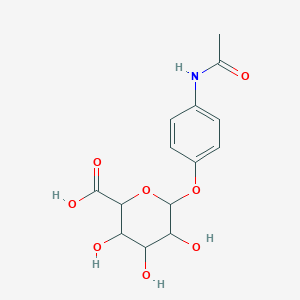
![5H-Pyrrolo[3,4-b]pyridin-5,7(6H)-dione, 6-(2-thiazolyl)-](/img/structure/B14154738.png)

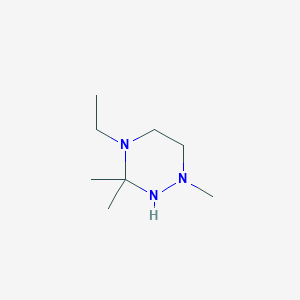
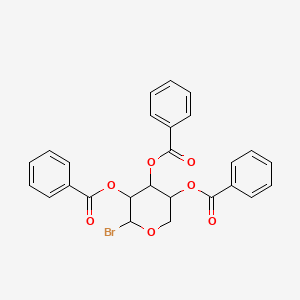
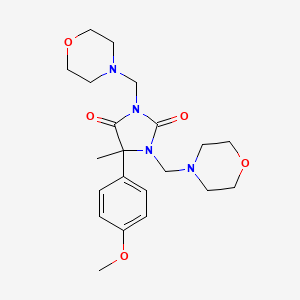

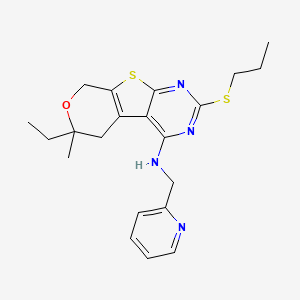
![N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B14154781.png)
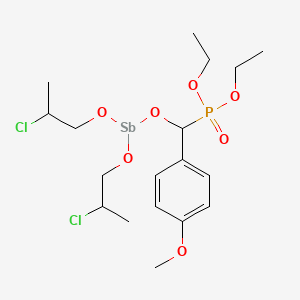
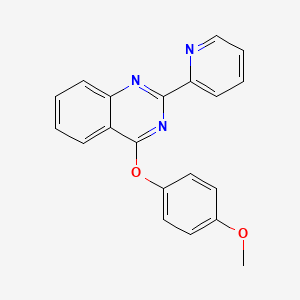
![[2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate](/img/structure/B14154814.png)

